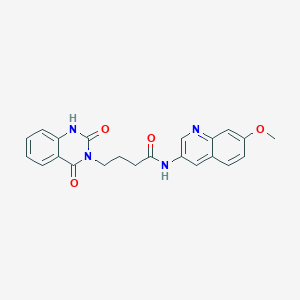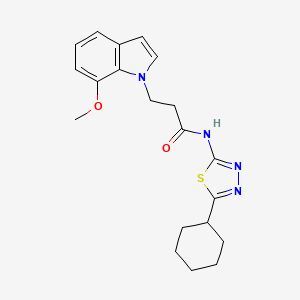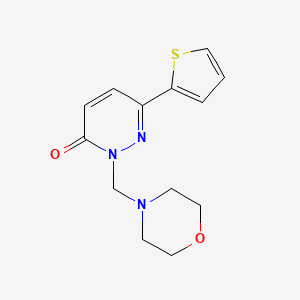![molecular formula C13H16N6O2S2 B10998171 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998171.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C13H16N6O2S2 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C13H16N6O2S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperatures, specific solvents, and precise pH levels to ensure optimal reaction efficiency.
Industrial Production Methods
Industrial production of C13H16N6O2S2 often involves large-scale chemical processes that are designed to maximize yield and minimize costs. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
C13H16N6O2S2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学的研究の応用
C13H16N6O2S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of C13H16N6O2S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
C13H16N6O2S2: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or molecular frameworks. The uniqueness of C13H16N6O2S2 lies in its specific combination of atoms and the resulting chemical behavior.
List of Similar Compounds
C13H16N6O2S: A compound with one less sulfur atom.
C13H16N6O3S2: A compound with an additional oxygen atom.
C13H16N6O2S2: Variants with different substituents on the aromatic ring.
C13H16N6O2S2 , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H16N6O2S2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C13H16N6O2S2/c1-9-15-16-13(23-9)14-11(20)8-19-12(21)3-2-10(17-19)18-4-6-22-7-5-18/h2-3H,4-8H2,1H3,(H,14,16,20) |
InChIキー |
MDRUUTQBTGTTRD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B10998096.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-5-yl)furan-2-carboxamide](/img/structure/B10998102.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10998109.png)
![7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B10998119.png)

![3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B10998127.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10998133.png)

![5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide](/img/structure/B10998141.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide](/img/structure/B10998154.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10998158.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10998169.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B10998178.png)
